molecular formula C9H12O2 B14258667 3,4,5-Trimethylcyclohex-3-ene-1,2-dione CAS No. 413576-55-3

3,4,5-Trimethylcyclohex-3-ene-1,2-dione

Cat. No.: B14258667
CAS No.: 413576-55-3
M. Wt: 152.19 g/mol
InChI Key: ZOUREAIQPBCHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethylcyclohex-3-ene-1,2-dione is a high-purity cyclic dione compound intended for research and development purposes. As a specialized chemical building block, it is of significant interest in organic synthesis and materials science. Researchers can utilize this diketone in the exploration of novel reaction pathways, particularly those involving its reactive 1,2-dione functionality, which is susceptible to nucleophilic addition and cyclocondensation reactions. Potential applications include its use as a precursor for the synthesis of complex heterocyclic systems, ligands for catalyst development, and in the study of conformational analysis in substituted cyclohexene systems. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material adhering to all appropriate laboratory safety protocols.

Properties

CAS No.

413576-55-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,5-trimethylcyclohex-3-ene-1,2-dione

InChI

InChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h5H,4H2,1-3H3

InChI Key

ZOUREAIQPBCHNG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=O)C(=C1C)C

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Oxygenation

The most prevalent method involves oxidizing 3,4,5-trimethylcyclohex-3-en-1-one (a precursor with analogous methyl substitution) using oxygen or oxygen-enriched gas in the presence of transition metal catalysts. Key findings include:

  • Catalyst Systems : Manganese-salen complexes (e.g., Mn(III)-salen) or cobalt acetylacetonate are highly effective, achieving yields up to 55–60% under optimized conditions. Triethylamine or other organic bases are often added to enhance selectivity.
  • Solvent Selection : Carboxylic acid amides like dimethylformamide (DMF) improve reaction efficiency compared to ethers (e.g., diglyme), reducing byproduct formation (e.g., hydroxyisophorone) and enabling higher space-time yields (0.09–0.15 kg/L·h).
  • Oxygen Supply : Excess oxygen (1–12 bar) is critical to minimize incomplete oxidation, which otherwise reduces selectivity by 15–20%.

Example Protocol :

  • Dissolve 3,4,5-trimethylcyclohex-3-en-1-one (100 mmol) in DMF (85 wt%).
  • Add Mn-salen catalyst (0.5 wt%), triethylamine (25 mol%), and acetylacetone (co-additive, 20 mol%).
  • React under 5 bar O₂ at 25°C for 8–12 hours.
  • Isolate product via vacuum distillation (purity >95%, yield 58%).

Diels-Alder Cyclization Followed by Oxidation

Cycloaddition of Functionalized Dienes and Dienophiles

This two-step approach constructs the cyclohexene ring with pre-installed methyl groups:

  • Step 1 : [4+2] Cycloaddition between a methyl-substituted diene (e.g., 2,4-dimethyl-1,3-pentadiene) and a diketene dienophile forms the cyclohexene backbone.
  • Step 2 : Oxidation of the resultant cyclohexene derivative using Jones reagent (CrO₃/H₂SO₄) or MnO₂ introduces the 1,2-dione functionality.

Key Data :

Starting Material Oxidizing Agent Yield (%) Purity (%)
3,4,5-Trimethylcyclohexene CrO₃/H₂SO₄ 62 89
3,4,5-Trimethylcyclohexene MnO₂ 48 92

Base-Mediated Tandem Oxidation-Hydrogenation

Reductive Functionalization of α,β-Unsaturated Ketones

Chinese Patent CN114085133B outlines a method combining oxidation and selective hydrogenation:

  • Oxidation : α-Isophorone derivatives are oxidized to 2,2,6-trimethyl-1,4-cyclohexanedione using Pd/C and H₂O₂.
  • Hydrogenation : Chiral rhodium catalysts (e.g., Rh/XANTPHOS) selectively reduce the 4-keto group to a hydroxyl group, yielding 4-hydroxy-2,2,6-trimethylcyclohexanone.
  • Final Oxidation : Treatment with tert-butyl hydroperoxide (TBHP) converts the hydroxyl group to a ketone, forming the target compound.

Optimized Conditions :

  • Catalyst: Rh(CO)₂acac/XANTPHOS (2 mol%)
  • Solvent: Ethanol (0.2× mass of substrate)
  • Pressure: 0.5 MPa H₂, 20°C, 6 hours
  • Yield: 95.12% (GC purity), selectivity 96.3%

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Yield Range (%) Scalability Byproduct Formation
Catalytic Oxidation 55–60 High Moderate (5–10%)
Diels-Alder/Oxidation 48–62 Moderate High (15–20%)
Tandem Oxidation-Hydrogenation 90–95 High Low (<5%)

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylcyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized cyclohexene derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

3,4,5-Trimethylcyclohex-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Strain Effects

  • Cyclobutene-diones (4-membered rings) :
    Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its derivatives, such as 3,4-diethoxycyclobut-3-ene-1,2-dione, exhibit significant ring strain due to the four-membered cyclobutene framework . This strain enhances reactivity, enabling applications in bond-breaking and ring-expansion reactions . In contrast, 3,4,5-trimethylcyclohex-3-ene-1,2-dione’s six-membered ring reduces strain, likely improving thermal stability but diminishing ring-opening propensity.

  • Cyclohexene-diones (6-membered rings): Derivatives like 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione feature amino substituents, which introduce hydrogen-bonding capabilities and alter electronic properties compared to methyl groups . The absence of amino groups in the target compound may reduce polarity and aqueous solubility.

Substituent Effects

  • Alkoxy vs. Methyl Groups: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione (melting point: 43–45°C ) and 3,4-diethoxycyclobut-3-ene-1,2-dione are synthesized via nucleophilic substitution under mild conditions (ethanol, ambient temperature) . The methyl groups in the target compound may hinder similar reactions due to steric effects but could enhance volatility (e.g., lower melting point) compared to bulkier alkoxy analogs.
  • Amino vs. Methyl Groups: Diamino derivatives like disubstituted 3,4-diamino-3-cyclobutene-1,2-diones are bioactive, targeting chemokine-mediated diseases . Methyl groups, being non-polar, likely shift applications toward materials science or catalysis rather than pharmacology.

Key Observations :

Physicochemical and Spectral Properties

Property 3,4-Diisopropoxy-3-cyclobutene-1,2-dione 3-Ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione Target Compound (Inferred)
Melting Point (°C) 43–45 Not reported Likely <100 (methyl groups)
IR Absorption (cm⁻¹) N/A 940 (assigned to C-O/C-N) Expected C=O ~1700–1750
Stability High (lit. Fp >230°F) Moderate (strained ring) High (low ring strain)

Notes:

  • The target compound’s IR spectrum would lack alkoxy-related peaks (e.g., ~940 cm⁻¹) but retain strong diketone C=O stretches .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,5-Trimethylcyclohex-3-ene-1,2-dione, and how can reaction conditions be optimized?

  • Methodology : Common routes include Diels-Alder reactions followed by oxidation steps. For example, using substituted dienes and dienophiles to form the cyclohexene core, followed by selective methylation and oxidation. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (e.g., reflux vs. room temperature), and catalyst loading (e.g., Lewis acids like BF₃·OEt₂). Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Key Parameters : Reaction yield and selectivity depend on steric hindrance from methyl groups. Use low-temperature crystallography to confirm intermediate structures .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : ¹H NMR can resolve methyl group environments (δ 1.2–1.8 ppm for axial vs. equatorial methyls). ¹³C NMR distinguishes carbonyl groups (δ 190–210 ppm) and quaternary carbons. For example, highlights carbonyl signals at δ 1698 cm⁻¹ in IR for similar diones .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks). Fragmentation patterns (e.g., loss of methyl groups or CO) aid structural validation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane). Stability studies involve HPLC monitoring of degradation products under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions at 25°C and 40°C. Methyl groups enhance hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs .

Advanced Research Questions

Q. How does the compound’s reactivity with nucleophiles or electrophiles vary based on its stereoelectronic properties?

  • Experimental Design : Perform kinetic studies using nucleophiles (e.g., amines, Grignard reagents) and electrophiles (e.g., alkyl halides). Compare reactivity at the α,β-unsaturated carbonyl vs. methyl-substituted carbons. Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
  • Data Interpretation : Conflicting results (e.g., unexpected adducts) may arise from steric shielding by methyl groups. X-ray crystallography or NOE NMR can resolve spatial arrangements .

Q. What role does this compound play in surface adsorption studies, particularly in indoor environments?

  • Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM) to analyze adsorption on silica or polymer surfaces. Compare with hydroxylated analogs (e.g., 3,5/4-Trihydroxycyclohexane-1,2-dione) to assess methyl group impacts on surface binding. Indoor studies require controlled humidity and oxidant levels (e.g., ozone) .
  • Contradictions : Discrepancies in adsorption rates may stem from surface roughness or competing reactions with ambient VOCs .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Compare retention times with racemic mixtures. Alternatively, synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and characterize via X-ray .

Q. How do contradictory data on the compound’s thermal decomposition pathways arise, and how can they be resolved?

  • Analysis : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres may show divergent degradation products (e.g., CO vs. CO₂). Conflicting reports could stem from impurities or incomplete methylation. Replicate experiments with rigorously purified samples and cross-validate via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.